(2Z)-N,3-Dimethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine
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Overview
Description
(2Z)-N,3-Dimethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine is a heterocyclic compound that contains a thiazole ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3-Dimethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction proceeds under mild conditions and yields the desired thiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N,3-Dimethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product formed is the corresponding amino derivative.
Substitution: Depending on the substituent introduced, various substituted thiazole derivatives can be obtained.
Scientific Research Applications
(2Z)-N,3-Dimethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (2Z)-N,3-Dimethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylcarbene: This compound shares the nitrophenyl group and can undergo similar reactions such as reduction and substitution.
1,3,4-Thiadiazole Derivatives: These compounds also contain a thiazole ring and exhibit similar chemical properties and applications.
Uniqueness
(2Z)-N,3-Dimethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Properties
CAS No. |
918538-78-0 |
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Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N,3-dimethyl-4-(4-nitrophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C11H11N3O2S/c1-12-11-13(2)10(7-17-11)8-3-5-9(6-4-8)14(15)16/h3-7H,1-2H3 |
InChI Key |
LWFISELJAVLPNL-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N(C(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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